![molecular formula C21H24N2O6S B2749578 3-(2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamido)cyclohexyl phenylcarbamate CAS No. 1351615-94-5](/img/structure/B2749578.png)

3-(2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamido)cyclohexyl phenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

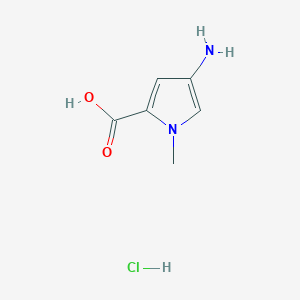

Description

The compound seems to be a derivative of 2,3-Dihydrobenzo[b][1,4]dioxine . Dihydrobenzodioxines are a class of organic compounds containing a benzene ring fused to a 1,4-dioxine ring . They are used in the synthesis of a wide variety of pharmaceutical and chemical compounds .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like NMR, mass spectrometry, and X-ray crystallography . These techniques can provide detailed information about the compound’s structure and conformation.

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve processes like up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one was found to exhibit blue emission with certain characteristics when used in non-doped OLEDs .

Scientific Research Applications

Bioorthogonal Chemistry and Drug Liberation

A novel approach for the bioorthogonal release of sulfonamides using sulfonyl sydnonimines and dibenzoazacyclooctyne (DIBAC) showcases efficient sulfonamide liberation and highlights a mutual orthogonality with another cycloaddition pair for selective drug release (Shao et al., 2018).

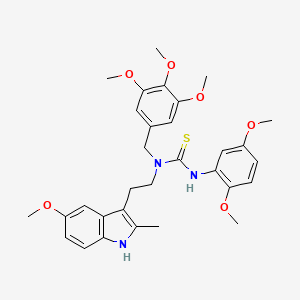

Enzyme Inhibition and Molecular Docking

Research into the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties reveals significant activity against α-glucosidase and acetylcholinesterase, supported by in silico molecular docking studies (Abbasi et al., 2019).

Microbial Degradation of Sulfonamides

A study on the microbial degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 introduces an unusual pathway initiated by ipso-hydroxylation, highlighting an effective strategy for eliminating these compounds from the environment (Ricken et al., 2013).

Antibacterial and Enzyme Inhibitory Activities

The synthesis and evaluation of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides for their antimicrobial activities and enzyme inhibition capabilities, particularly against lipoxygenase, demonstrate the therapeutic potential of these compounds (Irshad et al., 2019).

Proton Exchange Membrane Applications

A novel synthesis of a sulfonic acid-containing benzoxazine monomer for use in direct methanol fuel cells highlights the potential of sulfonamide derivatives in energy applications, demonstrating high proton conductivity and low methanol permeability (Yao et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6S/c24-21(22-15-5-2-1-3-6-15)29-17-8-4-7-16(13-17)23-30(25,26)18-9-10-19-20(14-18)28-12-11-27-19/h1-3,5-6,9-10,14,16-17,23H,4,7-8,11-13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDDLPLWXJWUIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3-nitrophenyl)methoxy]pyran-4-one](/img/structure/B2749495.png)

![1-methyl-1H-benzo[d]imidazol-5-yl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2749498.png)

![1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2749499.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2749501.png)

![2-(3-chloro-4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2749503.png)

![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2749504.png)

![2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole](/img/structure/B2749508.png)

![N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide](/img/structure/B2749509.png)

![Methyl 2-[(morpholine-4-carbonyl)amino]benzoate](/img/structure/B2749512.png)

![[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2749514.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2749515.png)

![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2749518.png)